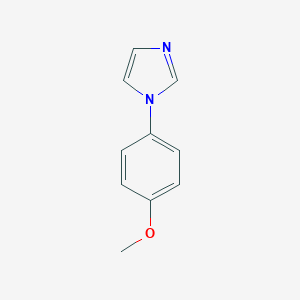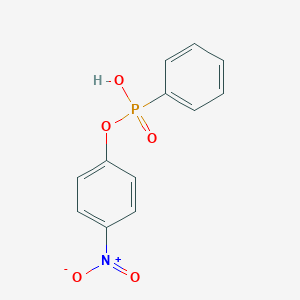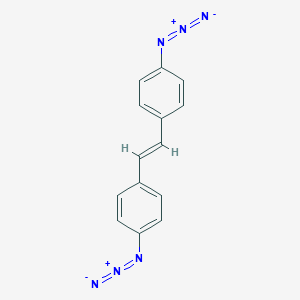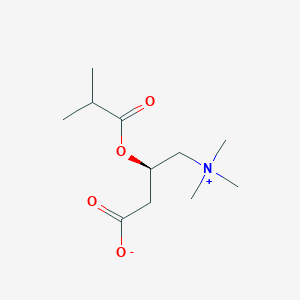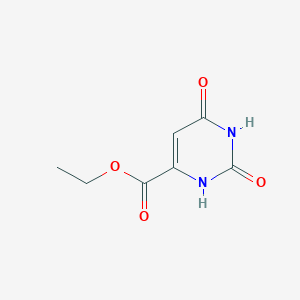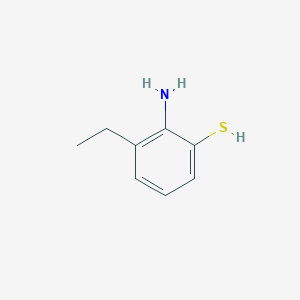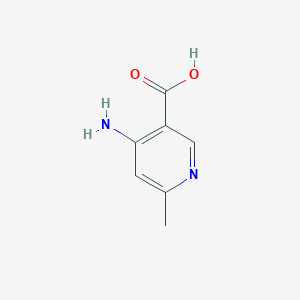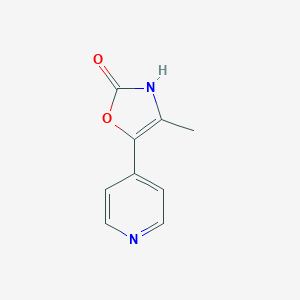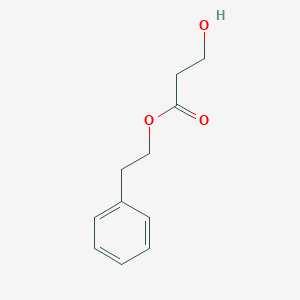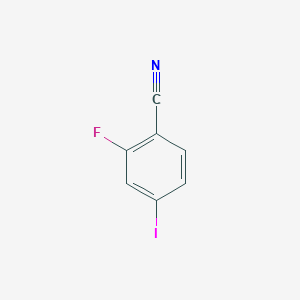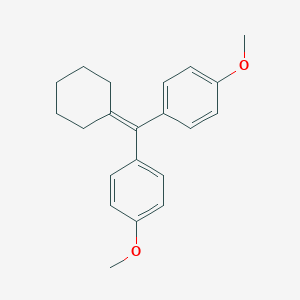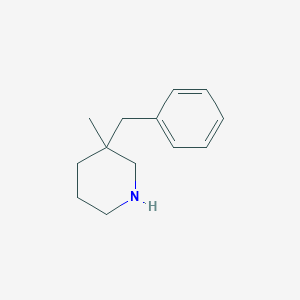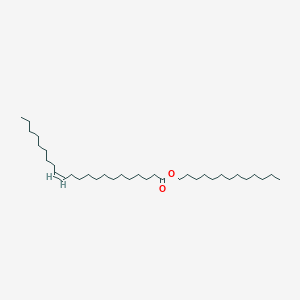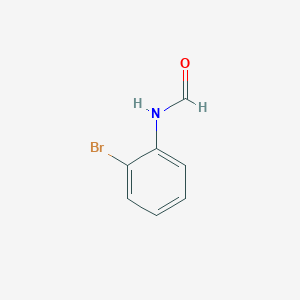
N-(2-bromophenyl)formamide
概要
説明
“N-(2-bromophenyl)formamide” is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 . It is used for research purposes .
Molecular Structure Analysis
“N-(2-bromophenyl)formamide” has a molecular structure represented by the formula C7H6BrNO . The structure includes a bromophenyl group and a formamide group .
Physical And Chemical Properties Analysis
“N-(2-bromophenyl)formamide” is a white to tan solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
科学的研究の応用
Catalysis and Organic Synthesis
N-(2-bromophenyl)formamide and its derivatives are utilized in organic synthesis, particularly in palladium-catalyzed carbon-monoxide-free aminocarbonylation of aryl halides. This method provides an efficient route to synthesize various compounds without using toxic carbon monoxide gas (Sawant et al., 2011). Additionally, these compounds are used in copper-catalyzed reactions to synthesize quinazolinones and other organic compounds (Xu et al., 2012).
Molecular Docking and Structural Analysis
N-(4-Bromo-Phenyl)-Formamide, a novel derivative, is studied for its molecular structure and interactions. Its antimicrobial properties are also investigated, showing potential applications in pharmaceuticals (Malek et al., 2020).
Green Chemistry and Environmental Applications
Formamide derivatives are explored for their role in green chemistry. For instance, N-formylmorpholine is synthesized as a green solvent for organic compound synthesis (Ghasemi, 2018). Additionally, formamides are synthesized using CO2 and H2, presenting an environmentally friendly approach (Liu et al., 2017).
Analytical Techniques
In the field of analytical chemistry, formamide and its derivatives are used in capillary electrophoresis, providing advantages like higher efficiency and shorter analysis times compared to aqueous media (Sahota & Khaledi, 1994).
Biochemistry and Medicinal Chemistry
N-(2-bromophenyl)formamide derivatives show potential in medicinal chemistry. For example, N-formyl derivatives are synthesized for use in the pharmaceutical industry (Chapman et al., 2017). Moreover, these compounds are used in the synthesis of formoterol fumarate, a medication used in the management of bronchial asthma (Kalaiselvan et al., 2018).
Safety And Hazards
特性
IUPAC Name |
N-(2-bromophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWIHFWQMRBQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355876 | |
| Record name | N-(2-bromophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)formamide | |
CAS RN |
10113-38-9 | |
| Record name | N-(2-bromophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoformanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

